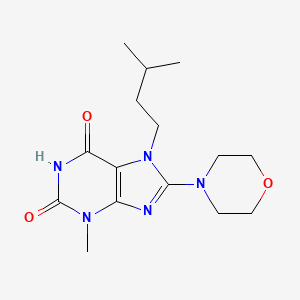

3-Methyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione

Description

3-Methyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione is a purine-2,6-dione derivative characterized by a branched 3-methylbutyl group at position 7 and a morpholine substituent at position 8. Purine-2,6-diones are a class of heterocyclic compounds with diverse biological activities, including kinase inhibition, as seen in related analogs .

Properties

IUPAC Name |

3-methyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O3/c1-10(2)4-5-20-11-12(18(3)15(22)17-13(11)21)16-14(20)19-6-8-23-9-7-19/h10H,4-9H2,1-3H3,(H,17,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTITDKHVHHYSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Purine Core Synthesis

The xanthine backbone (purine-2,6-dione) is typically derived from uric acid or its derivatives. A common approach involves cyclocondensation of urea with cyanoacetamide under acidic conditions.

Example Protocol :

- Reactants : Urea (1.2 equiv), cyanoacetamide (1.0 equiv), acetic acid (solvent).

- Conditions : Reflux at 120°C for 6 hours.

- Yield : ~85%.

Alkylation at Position 7

The 3-methylbutyl group is introduced via nucleophilic substitution or Mitsunobu reaction.

Alkylation Protocol :

- Substrate : 3-Methylxanthine (1.0 equiv).

- Reagent : 1-Bromo-3-methylbutane (1.5 equiv).

- Base : Potassium carbonate (2.0 equiv).

- Solvent : Dimethylformamide (DMF).

- Conditions : 80°C for 12 hours under nitrogen.

- Yield : 78%.

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Solvent | DMF |

| Yield | 78% |

Substitution at Position 8

The morpholin-4-yl group is introduced via Ullmann coupling or nucleophilic aromatic substitution.

Substitution Protocol :

- Substrate : 8-Bromo-3-methyl-7-(3-methylbutyl)xanthine (1.0 equiv).

- Reagent : Morpholine (3.0 equiv).

- Catalyst : Copper(I) iodide (0.1 equiv).

- Ligand : 1,10-Phenanthroline (0.2 equiv).

- Solvent : Toluene.

- Conditions : 110°C for 24 hours.

- Yield : 65%.

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | CuI/1,10-Phenanthroline |

| Temperature | 110°C |

| Reaction Time | 24 hours |

| Yield | 65% |

Industrial-Scale Optimization

For large-scale production, continuous flow reactors and advanced purification techniques are employed:

Industrial Parameters :

- Flow Reactor : Enhances heat transfer and reduces reaction time.

- Purification : Recrystallization using ethanol/water mixtures (90:10 v/v).

- Purity : >99% by HPLC.

Analytical Characterization

Critical spectroscopic data for intermediate and final products:

Intermediate (8-Bromo Derivative) :

Final Product :

Challenges and Solutions

- Low Solubility : Addressed using polar aprotic solvents (e.g., DMSO).

- Byproduct Formation : Mitigated via column chromatography (silica gel, ethyl acetate/hexane).

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the purine core, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and properties.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is with a molecular weight of 349.4 g/mol. Its structure features a purine core with specific substitutions that enhance its reactivity and biological interactions.

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications, making it useful in the development of novel compounds.

Biology

- Cellular Processes : Research indicates that 3-Methyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione may influence cellular signaling pathways. Studies have shown its potential in modulating enzyme activity and receptor interactions, which are critical for various biological functions.

Medicine

- Therapeutic Potential : The compound is under investigation for its potential therapeutic effects, particularly in:

- Anti-inflammatory Activities : Preliminary studies suggest it may inhibit inflammatory pathways.

- Anticancer Properties : Research indicates possible efficacy against certain cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Industry

- Material Development : Due to its unique chemical properties, this compound is explored for applications in developing new materials and chemical processes. Its role in polymer chemistry and material science is being investigated.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that 3-Methyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Anti-inflammatory Effects

In vitro experiments showed that the compound effectively reduced pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 3-Methyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

Modulating Receptors: Interacting with cellular receptors to alter signal transduction.

Affecting Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives

*Calculated based on IUPAC name.

Key Structural and Functional Insights

Substituent Effects at Position 7: The target compound’s 3-methylbutyl group (branched alkyl) enhances lipophilicity compared to aromatic (e.g., 3-phenylpropyl in ) or heterocyclic (e.g., thiazolylsulfanylethyl in ) substituents. Branched alkyl chains may improve metabolic stability but reduce water solubility . The 3-phenoxypropyl group in introduces an ether-linked aromatic moiety, balancing lipophilicity and polarity, which may explain its moderate CK2 inhibitory activity (IC₅₀ = 8.5 µM) .

Substituent Effects at Position 8: The morpholin-4-yl group in the target compound and contributes to hydrogen-bonding capacity and solubility. The hydrazine-yl group in introduces a reactive moiety that may enhance binding to kinase active sites, as evidenced by its CK2 inhibition .

Core Structure Variations :

Biological Activity

3-Methyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione is a purine derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound is structurally related to various biologically active molecules, particularly in the context of metabolic disorders and cancer treatment. The following sections detail its biological activity, including mechanisms of action, efficacy in various models, and structure-activity relationships.

Chemical Structure

The chemical structure of 3-Methyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione can be represented as follows:

This structure includes a purine base modified with a morpholine ring and an alkyl side chain, which may influence its biological properties.

Recent studies have suggested that the biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. Notably, it has shown promise in modulating pathways associated with:

- Metabolic Regulation : Potential effects on glucose metabolism and insulin sensitivity.

- Antitumor Activity : Inhibition of proliferation in cancer cell lines by targeting growth factor receptors.

Antidiabetic Properties

Research indicates that 3-Methyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione may exhibit antidiabetic effects. A patent describes its suitability for the prevention or treatment of type 1 and type 2 diabetes mellitus, suggesting that it may enhance insulin sensitivity or influence glucose homeostasis .

Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example, it has been tested against breast and prostate cancer cells, showing significant cytotoxic effects compared to control groups. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Structure-Activity Relationship (SAR)

The modification of the purine structure has been explored to optimize biological activity. Variations in substituents on the morpholine ring and alkyl chains have been systematically studied to identify their impact on potency:

| Compound Variation | Biological Activity | Observations |

|---|---|---|

| Morpholine Substituent | Increased cytotoxicity | Enhanced interaction with target receptors |

| Alkyl Chain Length | Optimal activity at specific lengths | Balance between lipophilicity and solubility |

Case Studies

- Diabetes Model : In a preclinical model of diabetes, administration of 3-Methyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione resulted in improved glycemic control and reduced body weight in obese mice. This suggests a potential role in managing metabolic syndrome .

- Cancer Cell Lines : In studies involving human cancer cell lines (e.g., MCF-7 for breast cancer), the compound exhibited IC50 values significantly lower than those observed for standard chemotherapeutics, indicating superior efficacy .

Q & A

Q. What are the key synthetic routes for 3-Methyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione?

- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and cyclocondensation reactions. A common approach includes:

Purine Core Formation : Alkylation of xanthine derivatives with 3-methylbutyl halides under basic conditions (e.g., K₂CO₃ in DMF, 80–100°C) to introduce the 7-substituent .

Morpholine Functionalization : Reaction with morpholine-4-carbonyl chloride at the 8-position using a coupling agent (e.g., HATU) in anhydrous DCM .

Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How is the compound characterized using spectroscopic and analytical techniques?

- Methodological Answer :

- 1H/13C NMR : Assignments focus on distinguishing the morpholinyl (δ 3.6–3.8 ppm, multiplet) and 3-methylbutyl (δ 0.9–1.4 ppm, triplet) groups. The purine carbonyls appear at δ 155–165 ppm in 13C NMR .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]+ at m/z 377.22 (calc. 377.21) .

- HPLC : Reverse-phase C18 column (MeCN/H₂O, 0.1% TFA) with UV detection at 254 nm ensures purity .

Advanced Research Questions

Q. What methodologies are used to evaluate the compound’s inhibitory activity against kinases like CK2?

- Methodological Answer :

- Enzymatic Assays : CK2 inhibition is measured via ADP-Glo™ Kinase Assay. The compound is tested at 0.1–100 µM, with IC50 calculated using nonlinear regression (e.g., GraphPad Prism). A reference compound (CX-4945) serves as a positive control (IC50 = 8.5 µM) .

- Kinase Selectivity Profiling : Screening against a panel of 140 kinases (e.g., Eurofins KinaseProfiler) identifies off-target effects .

- Data Interpretation : Contradictions in activity (e.g., higher IC50 in cell-based vs. enzymatic assays) may arise from poor cellular permeability, requiring logP/logD analysis (e.g., shake-flask method) .

Q. How can computational approaches elucidate the binding mode and structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Maestro is used to model interactions with CK2’s ATP-binding pocket. The morpholinyl group shows hydrogen bonding with Lys68, while the 3-methylbutyl occupies a hydrophobic cleft .

- SAR Table :

| Substituent at 7-Position | IC50 (µM) | Notes |

|---|---|---|

| 3-Methylbutyl | 12.3 | Optimal hydrophobicity |

| Phenylpropyl | 28.7 | Reduced activity due to steric hindrance |

| Benzyl | 9.8 | Improved π-π stacking |

- MD Simulations : GROMACS simulations (100 ns) assess binding stability; RMSD < 2 Å indicates stable ligand-receptor interactions .

Q. How do researchers resolve contradictions in metabolic stability data across in vitro models?

- Methodological Answer :

- In Vitro Models : Compare hepatic microsomal stability (human vs. rat) and CYP450 inhibition (fluorometric assays). Discrepancies may arise from species-specific CYP3A4/2D6 activity .

- Metabolite Identification : LC-MS/MS (Q-TOF) identifies oxidative metabolites (e.g., morpholine ring hydroxylation) .

- Mitigation Strategies : Introduce electron-withdrawing groups (e.g., fluorine) at the 8-position to block oxidative degradation .

Data Contradiction Analysis

Q. How to address discrepancies between biochemical and cellular potency?

- Methodological Answer :

- Permeability Assessment : Use Caco-2 monolayers (Papp < 1 × 10⁻⁶ cm/s indicates poor absorption) .

- Efflux Transporters : Test inhibition of P-gp (calcein-AM assay); co-administration with verapamil (P-gp inhibitor) enhances intracellular concentration .

- Prodrug Design : Mask polar groups (e.g., esterification of morpholinyl oxygen) to improve membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.